N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c20-17(12-2-7-15-16(10-12)24-11-23-15)18-13-3-5-14(6-4-13)19-8-1-9-25(19,21)22/h2-7,10H,1,8-9,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRGSKQWBFISQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide, also referred to as teclozan, is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity based on recent research findings.
Structural Overview
The compound features a unique structural framework that combines a benzo[d][1,3]dioxole moiety and an isothiazolidin derivative. Its molecular formula is C₁₈H₁₈N₂O₅S, with a molecular weight of approximately 382.41 g/mol. The presence of the dioxidoisothiazolidin group is particularly significant, as it contributes to the compound's diverse interactions with biological targets.
Research indicates that teclozan may exert its biological effects through several mechanisms:
- Inhibition of Bacterial Growth : Teclozan has shown potential antibacterial properties by inhibiting the growth of various bacterial strains. It appears to interfere with bacterial cell wall synthesis and function, although the precise mechanism remains under investigation.
- Anticancer Activity : In vitro studies have demonstrated that teclozan can bind effectively to specific enzymes and receptors involved in cancer progression. This interaction is critical for understanding its mechanism of action and optimizing its therapeutic efficacy.
Antibacterial Activity
Teclozan has been evaluated for its antibacterial efficacy against various pathogens. The following table summarizes some key findings:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Bacillus subtilis | 16 µg/mL |
Anticancer Activity
In studies assessing anticancer properties, teclozan exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. Notable findings include:
- Cytotoxicity Assays : Teclozan demonstrated IC₅₀ values ranging from 26 to 65 µM against various cancer cell lines, indicating significant anticancer potential .
- Safety Profile : The compound showed negligible effects on normal cell lines (IC₅₀ > 150 µM), suggesting a favorable safety profile for further development .
Case Study 1: In Vitro Anticancer Efficacy
A study investigated the effects of teclozan on human cancer cell lines. The results indicated that teclozan significantly inhibited cell proliferation and induced apoptosis in targeted cancer cells. The mechanism was linked to the activation of caspase pathways and modulation of apoptotic markers.
Case Study 2: In Vivo Antidiabetic Effects
Another study explored the antidiabetic potential of a related compound with structural similarities to teclozan. In a streptozotocin-induced diabetic mouse model, the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses, highlighting the importance of this chemical class in managing diabetes .
Comparison with Similar Compounds
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807)
- Structure : Features a heptan-4-yl group at the carboxamide nitrogen.
- Activity: Potent umami receptor agonist (Savorymyx® UM80), effective at 1,000-fold lower concentrations than monosodium glutamate (MSG) .
- Metabolism : Rapid oxidative metabolism in rat and human liver microsomes .
- Toxicology : Evaluated as safe for food applications under FEMA GRAS guidelines .
Aromatic and Heteroaromatic Substitutions
N-(4-Methoxybenzyl)-6-nitrobenzo-[1,3]-dioxole-5-carboxamide (MDC)
- Structure : Nitro group at position 6 of benzodioxole and a 4-methoxybenzyl substituent.
- Activity: Cardiovascular preventive agent with monoclinic crystal structure (Z=2) and an energy gap of 3.54 eV (DFT calculations) .
- Physicochemical Properties : Exact mass 330.0852; forms a dimer (C32H28N4O12, mass 661.1704) .
N-(3-Trifluoromethylphenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc)
- Structure : Trifluoromethylphenyl substituent.
- Activity : Potent α-amylase inhibitor (antidiabetic), with in vivo hypoglycemic effects in streptozotocin-induced diabetic mice .
Comparison : The target compound’s sulfone group may confer distinct electronic effects compared to MDC’s nitro or IIc’s trifluoromethyl groups, altering binding affinity to targets like cardiovascular or metabolic enzymes.
Sulfonamide and Sulfone Derivatives
6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide (BNBC)
- Structure : Brominated benzodioxole with a naphthyl group.
N-(4-((4-Phenylpiperazin-1-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-sulfonamide (5d)
- Structure : Sulfonamide linker with a piperazine moiety.
- Activity : D2/D3 receptor ligand for neurodegenerative disease therapy .
Comparison : The target compound’s isothiazolidine sulfone group differs from BNBC’s bromine or 5d’s sulfonamide, suggesting divergent target pathways (e.g., STING vs. dopamine receptors).
Cytotoxic and Anticancer Derivatives
N-(4-(2-Methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IId)
- Structure: Phenoxy-substituted phenyl group.
- Activity : Significant cytotoxicity against HeLa and HepG2 cancer cells (IC50: 26.59–65.16 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
